2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide
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Overview
Description
2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide involves several steps. The synthetic route typically starts with the preparation of key intermediates, such as 4-(1-methylpiperidin-4-yl)aniline and 2-propan-2-yloxyaniline . These intermediates are then subjected to various reaction conditions, including condensation, cyclization, and amide formation, to yield the final product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and piperidine moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to control the reaction kinetics. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
When compared to similar compounds, 2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications . Similar compounds include:
- 4-(1-Methylpiperidin-4-yl)aniline
- 2-(1-Methylpiperidin-4-yl)ethanamine
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-aminophenyl)amino)pyrimidine
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C29H33N5O2S |
---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
2-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C29H33N5O2S/c1-17(2)36-23-15-21(19-10-12-34(4)13-11-19)18(3)14-22(23)32-29-31-16-24-26(33-29)25(27(37-24)28(30)35)20-8-6-5-7-9-20/h5-9,14-17,19H,10-13H2,1-4H3,(H2,30,35)(H,31,32,33) |
InChI Key |
CFNJLEOIINEZQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)C)OC(C)C)NC3=NC=C4C(=N3)C(=C(S4)C(=O)N)C5=CC=CC=C5 |
Origin of Product |
United States |
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